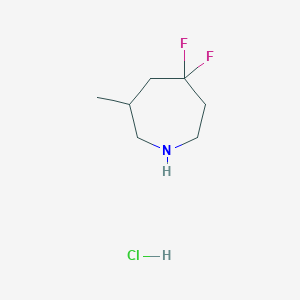

5,5-Difluoro-3-methylazepane;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,5-Difluoro-3-methylazepane hydrochloride is a chemical compound with versatile applications in scientific research. It has a molecular weight of 185.64 . The IUPAC name for this compound is 5,5-difluoro-3-methylazepane hydrochloride .

Molecular Structure Analysis

The InChI code for 5,5-Difluoro-3-methylazepane hydrochloride is1S/C7H13F2N.ClH/c1-6-4-7(8,9)2-3-10-5-6;/h6,10H,2-5H2,1H3;1H . This code represents the molecular structure of the compound, indicating that it contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and chlorine (Cl) atoms.

Applications De Recherche Scientifique

Azepanium Ionic Liquids

The research on azepane derivatives has led to the synthesis of a new family of room temperature ionic liquids from the seven-member alicyclic secondary amine, azepane. These ionic liquids, produced by reacting azepane with 1-bromoalkanes or 1-bromoalkoxyalkanes and further quaternization, show promise due to their wide electrochemical windows, making them suitable alternatives to volatile organic compound-based electrolytes. This transformation of azepane, a coproduct in the polyamide industry, into azepanium ionic liquids is not only innovative but also environmentally beneficial by mitigating disposal issues related to azepane combustion (Belhocine et al., 2011).

Copper(I)-Catalyzed Synthesis of Triazoles

In another study, a Cu(I)-catalyzed interrupted click reaction using (trifluoromethyl)trimethylsilane (TMSCF3) as a nucleophilic source was employed to synthesize 5-trifluoromethyl 1,2,3-triazoles from terminal alkynes and azides. This method exhibits complete regioselectivity, broad substrate scope, and good functional group tolerability, demonstrating an application in synthesizing a trifluoromethylated analog of the antiepileptic drug rufinamide. This showcases the versatility and potential pharmaceutical applications of reactions involving azepane derivatives (Cheung & Tsui, 2017).

Enzymatic Digestion and Solid-Phase Extraction in Drug Analysis

A study on the enzymatic digestion with beta-glucuronidase and subsequent solid-phase extraction for the analysis of intact oxazepam in urine highlights the application of azepane derivatives in analytical chemistry. The methylation and trimethylsilylation studies for the derivatization of oxazepam for gas chromatography/mass spectroscopy analysis underscore the importance of azepane derivatives in improving analytical methods for drug testing and pharmacokinetics (Langner et al., 1991).

Safety and Hazards

Propriétés

IUPAC Name |

5,5-difluoro-3-methylazepane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N.ClH/c1-6-4-7(8,9)2-3-10-5-6;/h6,10H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALKISLBBOPZBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCNC1)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methoxythian-4-yl)methyl]pent-4-enamide](/img/structure/B2776833.png)

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide oxalate](/img/structure/B2776837.png)

![2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane](/img/structure/B2776839.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2776843.png)

![Ethyl 2-[2-(4-phenoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2776848.png)

![2-[1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2776854.png)

![N-[4-[2-(naphthalene-2-carbonylamino)-1,3-thiazol-4-yl]phenyl]naphthalene-2-carboxamide](/img/structure/B2776855.png)